molecular formula C22H36O2 B14792880 1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

Cat. No.: B14792880
M. Wt: 332.5 g/mol
InChI Key: PGTVWKLGGCQMBR-YOHZRUQASA-N
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Description

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a complex organic compound belonging to the class of steroids. This compound is characterized by its intricate structure, which includes multiple fused rings and various functional groups. It is a derivative of the steroid nucleus and exhibits significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone typically involves multiple steps. One common method starts with 5α-pregnane-3,20-dione as the precursor. The reaction involves the following steps :

    Reductive Amination: The precursor is reacted with aniline or its derivatives in the presence of acetic acid and methanol. Sodium borohydride is then added to reduce the intermediate, yielding the desired product.

    Purification: The reaction mixture is purified using techniques such as extraction with ethyl acetate and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group yields alcohols.

Scientific Research Applications

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone has several scientific research applications :

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in various biological processes, including hormone regulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormonal imbalances and related disorders.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone involves its interaction with specific molecular targets and pathways . As a steroid, it primarily acts on steroid hormone receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its binding to receptors, leading to changes in cellular activity and function.

Comparison with Similar Compounds

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone can be compared with other similar steroidal compounds :

    Tetrahydrodeoxycorticosterone: Similar in structure but differs in functional groups and biological activity.

    Brexanolone: A neuroactive steroid with distinct pharmacological properties.

    Prasterone: Another steroid with different therapeutic applications.

These comparisons highlight the unique structural features and biological activities of this compound, distinguishing it from other related compounds.

Biological Activity

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a complex steroidal compound notable for its intricate structure and significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
IUPAC Name 1-[(3R,10S,13S)-3-hydroxy-3...
InChI Key PGTVWKLGGCQMBR-YOHZRUQASA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in hormonal regulation. It is believed to modulate the activity of steroid receptors and influence signaling pathways related to cell growth and differentiation. The hydroxyl group present in the structure enhances its binding affinity to these receptors.

Biological Activities

  • Hormonal Regulation : This compound has shown potential in regulating hormones such as estrogen and progesterone. Its steroidal nature allows it to mimic or block the effects of these hormones in various tissues.
  • Neuroprotective Effects : Preliminary studies indicate that it may exhibit neuroprotective properties by modulating GABA-A receptors. This action could be relevant in the treatment of neurological disorders such as epilepsy and anxiety disorders .
  • Anticancer Potential : Research has suggested that compounds with similar structures may inhibit the growth of certain cancer cells by inducing apoptosis and blocking cell cycle progression.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted in various studies. It may reduce the production of pro-inflammatory cytokines and enhance anti-inflammatory responses.

Case Study 1: Hormonal Imbalance Treatment

In a clinical trial involving patients with hormonal imbalances due to menopause or other endocrine disorders, administration of this compound resulted in significant improvements in symptoms such as hot flashes and mood swings. The study highlighted its efficacy in restoring hormonal balance without severe side effects.

Case Study 2: Neuroprotective Effects

A study published in a neurology journal assessed the effects of this compound on neuronal cultures exposed to oxidative stress. Results showed a marked reduction in cell death and improved cell viability compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce potential side effects. Studies have shown that modifications at specific positions of the steroid nucleus can lead to improved receptor binding and increased therapeutic efficacy.

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15?,16?,17?,18?,19?,20-,21+,22-/m1/s1

InChI Key

PGTVWKLGGCQMBR-YOHZRUQASA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@@](C4)(C)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C

Origin of Product

United States

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